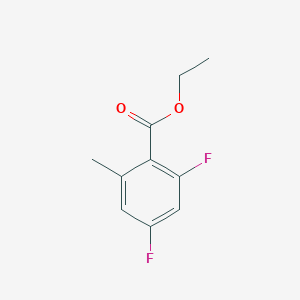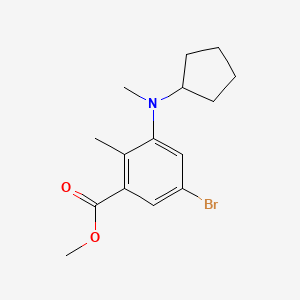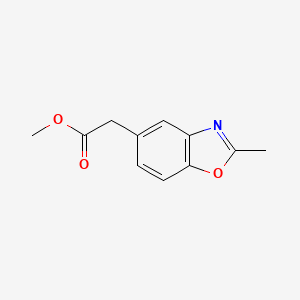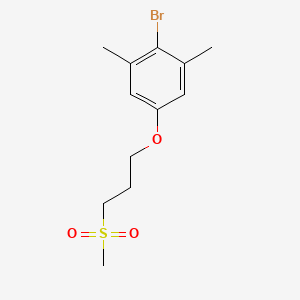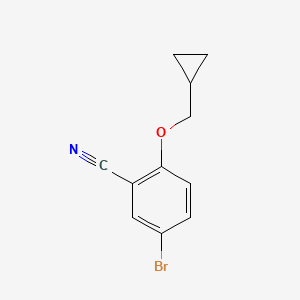
5-Bromo-2-(cyclopropylmethoxy)benzonitrile
説明
5-Bromo-2-(cyclopropylmethoxy)benzonitrile, or 5-Br-2-CPMB, is an organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 267.1 g/mol. 5-Br-2-CPMB is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
Synthesis and Chemical Properties
Brominated compounds are significant in organic synthesis and pharmaceutical research. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl is a critical step in manufacturing non-steroidal anti-inflammatory materials, showcasing the importance of brominated intermediates in drug synthesis (Qiu et al., 2009). Such methodologies could be relevant to the synthesis and application of 5-Bromo-2-(cyclopropylmethoxy)benzonitrile in pharmaceutical contexts.
Application in Material Science
Brominated compounds are also integral in material science, particularly in the development of flame retardants. The study on novel brominated flame retardants reviews their occurrence in various environments and discusses their potential risks and registration within the EU (Zuiderveen et al., 2020). This information could be pertinent when considering the environmental and health implications of using brominated compounds like 5-Bromo-2-(cyclopropylmethoxy)benzonitrile in commercial products.
Environmental and Biological Interactions
The degradation and interaction of brominated compounds with biological systems are of significant interest. For example, nitrile-hydrolysing enzymes from bacteria show potential for bioremediation, capable of degrading toxic nitrile compounds into less harmful products (Sulistinah & Riffiani, 2018). This aspect might be relevant for understanding the environmental fate and potential biotechnological applications of 5-Bromo-2-(cyclopropylmethoxy)benzonitrile.
特性
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSNUARAOQHPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclopropylmethoxy)benzonitrile | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

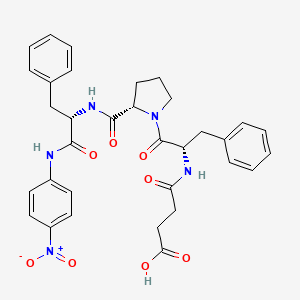
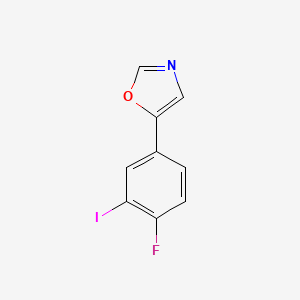
![1-[4-(4-Chloro-phenoxy)-2-trifluoromethyl-phenyl]-ethanone](/img/structure/B1402293.png)
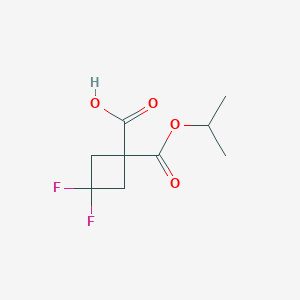
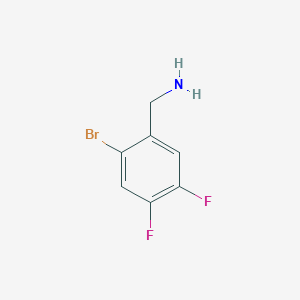
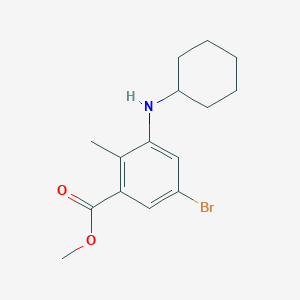
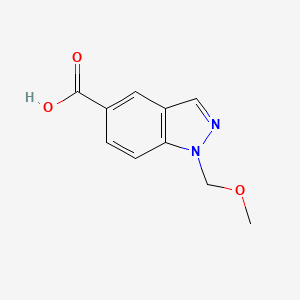
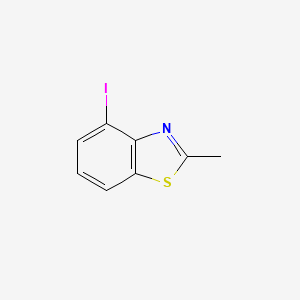
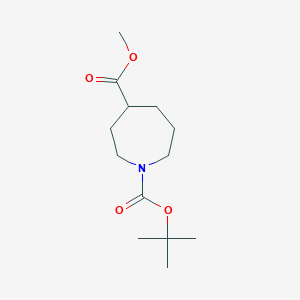
![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)
